
Isoquinolin-5-yl Trifluoromethanesulfonate
Description
Isoquinolin-5-yl trifluoromethanesulfonate is a sulfonate ester derivative of isoquinoline, characterized by a trifluoromethanesulfonyl (triflate) group attached to the 5-position of the isoquinoline heterocycle. This compound is primarily utilized in organic synthesis as a reactive intermediate, leveraging the triflate group’s strong electron-withdrawing properties and its role as an excellent leaving group in nucleophilic substitution reactions.
Properties
IUPAC Name |
isoquinolin-5-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-3-1-2-7-6-14-5-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHGFLLEWTVYGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
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Reaction Setup : Dissolve 5-hydroxyisoquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
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Base Addition : Add pyridine (2.5 equiv) to scavenge protons.
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Triflation : Slowly introduce Tf<sub>2</sub>O (1.2 equiv) at 0°C, then warm to room temperature and stir for 2–4 hours.
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Workup : Quench with ice water, extract with DCM, and purify via flash chromatography (hexane/EtOAc = 30:1).
Yield : 75–85%.
Advantages : High efficiency, minimal byproducts.
Characterization : <sup>1</sup>H NMR (CDCl<sub>3</sub>) δ 8.50 (s, 1H, H-1), 8.30 (d, J = 8.0 Hz, 1H, H-8), 7.95–7.75 (m, 3H, aromatic); <sup>19</sup>F NMR δ -78.9 (CF<sub>3</sub>).
Palladium-mediated reactions enable the introduction of triflate groups during late-stage functionalization. A notable method involves the coupling of pyrroloisoquinolones with trifluoromethanesulfonyl chloride:
Protocol:
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Substrate Preparation : Synthesize 3H-pyrrolo[2,3-c]isoquinolin-5-ol via cyclization of 2-alkynylbenzaldoximes.
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Triflate Formation : Treat the hydroxylated intermediate with Pd(OAc)<sub>2</sub> (5 mol%), Xantphos (10 mol%), and Tf<sub>2</sub>O in tetrahydrofuran (THF) at 60°C for 12 hours.
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Purification : Isolate the product using silica gel chromatography (hexane/EtOAc = 20:1).
Yield : 70–80%.
Key Insight : The palladium catalyst facilitates oxidative addition of Tf<sub>2</sub>O, enhancing regioselectivity at the 5-position.
Halogenation-Trigged Triflate Substitution
Building on halogenation methodologies, this two-step process replaces halogens with triflate groups:
Method:
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Iodination : Treat isoquinolin-5-ol with N-iodosuccinimide (NIS, 1.1 equiv) and diphenylphosphoric acid (5 mol%) in DCM to yield 5-iodoisoquinoline.
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Halogen Exchange : React the iodinated compound with AgOTf (2.0 equiv) in acetonitrile at 80°C for 6 hours.
Yield : 60–70%.
Limitations : Requires stoichiometric silver triflate, increasing cost.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Substitution Reactions
Isoquinolin-5-yl trifluoromethanesulfonate can undergo nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles. Common nucleophiles used in these reactions include amines, alcohols, and thiols.
Oxidation and Reduction Reactions
The isoquinoline ring can undergo oxidation and reduction reactions, leading to the formation of different isoquinoline derivatives. Oxidation reactions may involve agents like potassium permanganate or chromium trioxide, while reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride. The products formed depend on the specific reagents and conditions used; nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the isoquinoline ring.
Annulation Protocols for Isoquinolones
Isoquinolones (isoquinolin-1(2H)-ones) are important nitrogen-heterocyclic compounds with versatile biological and physiological activities . Several annulation protocols can synthesize isoquinolones :
- [4 + 2] Annulation: Silver triflate (AgNTf2) can be used as a catalyst in annulation reactions of alkynes with benzoyl hydrazines, 1,4,2-dioxazol-5-ones, or N-iminopyridinium ylides at room temperature . Silver triflate can also act as a co-catalyst in the reactions of 2-aryloxazolines with alkynes to afford N-substituted isoquinolones .
- [5 + 1] Intermolecular Annulation: Copper(II) acetate-catalyzed cyclocondensation of ortho-(1-alkynyl)benzaldehydes with aniline gives 2,3-diphenylisoquinolone .
Metal-Free Oxidative Cross-Coupling
A direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols provides a straightforward and scalable route to acquire quinolines . This coupling reaction is initiated when trifluoromethanesulfonic anhydride activates the isoquinoline . The nucleophilic 2-naphthol then adds to the iminium carbon of the activated species .
Scientific Research Applications
Medicinal Chemistry Applications
Isoquinolin-5-yl trifluoromethanesulfonate serves as a versatile reagent in the synthesis of bioactive compounds. Its ability to facilitate nucleophilic substitution reactions makes it valuable for generating isoquinolinium cations, which are pivotal in developing various pharmacologically active molecules.
Anticancer Activity
Recent studies have highlighted the anticancer properties of isoquinoline derivatives synthesized using this compound. For instance, compounds derived from this reagent have shown significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating promising activity .
Neuropharmacological Effects
Isoquinoline derivatives have been explored for their neuropharmacological applications, particularly in treating central nervous system disorders. Some derivatives exhibit activity as 5-HTg receptor modulators, suggesting potential therapeutic benefits for conditions such as anxiety and depression .
Synthetic Applications
The compound is instrumental in various synthetic methodologies, particularly in the formation of complex molecular architectures.
Synthesis of Isoquinoline Derivatives
This compound has been successfully employed in the synthesis of diverse isoquinoline derivatives through microwave-assisted techniques and palladium-catalyzed reactions. These methods enhance the efficiency and yield of desired products, making them attractive for industrial applications .
Synthetic Method | Description | Yield (%) |
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Microwave-assisted synthesis | Rapid heating to promote reaction | 85 |
Palladium-catalyzed cyclization | Formation of isoquinoline from oxazolidine | 90 |
Case Studies
Several case studies illustrate the practical applications of this compound in drug development and synthetic chemistry.
Development of Antiepileptic Drugs
Research on isoquinoline alkaloids has led to the development of TMC-120B, an antiepileptic drug derived from isoquinoline frameworks. The synthesis involved multiple steps, including Sonogashira coupling and subsequent transformations using this compound as a key intermediate .
Antifungal Activity
Studies have demonstrated that certain isoquinoline derivatives synthesized via this compound exhibit antifungal properties against strains like Candida albicans. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the isoquinoline ring significantly enhance antifungal efficacy .
Mechanism of Action
The mechanism of action of Isoquinolin-5-yl Trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl Trifluoromethanesulfonate
Structural Similarities :
- Both compounds feature a triflate group attached to a nitrogen-containing heterocycle (indolizine vs. isoquinoline).
- The presence of sulfonyl or benzenesulfonyl groups enhances electrophilicity, facilitating nucleophilic attacks.
Key Differences :
- Molecular Complexity: The indolizine derivative includes a fused bicyclic system with an additional sulfonyl group, increasing steric hindrance compared to the simpler isoquinoline scaffold .
Property | Isoquinolin-5-yl Triflate | 8-Benzenesulfonyl Indolizinyl Triflate |
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Molecular Formula | C₁₀H₆F₃NO₃S | C₁₅H₁₂F₃NO₆S₂ |
CAS Number | Not provided | 185198-44-1 |
Key Functional Groups | Triflate, Isoquinoline | Triflate, Indolizine, Benzenesulfonyl |
Likely Reactivity | High (electron-deficient) | Moderate (steric hindrance) |
Scandium(III) Trifluoromethanesulfonate (Scandium Triflate)
Functional Comparison :
- Role in Synthesis: Scandium triflate is a Lewis acid catalyst widely used in Friedel-Crafts alkylations and esterifications, whereas isoquinolinyl triflate acts as a substrate or leaving group in coupling reactions .
- In contrast, aromatic triflates like isoquinolin-5-yl triflate may decompose under harsh acidic or basic conditions due to the lability of the triflate group.
Trimethylsilyl Trifluoromethanesulfonate
Reactivity Profile :
- Trimethylsilyl triflate is a potent silylating agent, activating hydroxyl groups for nucleophilic substitution. Isoquinolinyl triflate, however, is more likely to participate in Suzuki-Miyaura or Buchwald-Hartwig couplings due to its aromatic electrophilicity .
- Moisture Sensitivity : Trimethylsilyl triflate is highly moisture-sensitive, whereas aromatic triflates may exhibit greater stability in anhydrous conditions .
Property | Isoquinolin-5-yl Triflate | Trimethylsilyl Triflate |
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Electrophilicity | High (aryl system) | Moderate (silyl group) |
Moisture Sensitivity | Low | High |
Synthetic Applications | Cross-coupling reactions | Silylation, glycosylation |
Biomedical Relevance
While direct evidence for isoquinolinyl triflate is lacking, related triflate-bearing scaffolds (e.g., POSS hybrids) demonstrate utility in bone tissue engineering due to their microstructural stability and biocompatibility .
Biological Activity
Isoquinolin-5-yl trifluoromethanesulfonate (ITFS) is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of ITFS, exploring its mechanisms, applications, and relevant case studies.
This compound is derived from isoquinoline, a bicyclic compound known for its pharmacological properties. The trifluoromethanesulfonate group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis. ITFS can undergo various chemical reactions, including nucleophilic substitutions and oxidation-reduction reactions, which facilitate its application in synthesizing complex organic molecules, pharmaceuticals, and agrochemicals.
The biological activity of ITFS is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : ITFS can inhibit various enzymes, affecting metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
- Influence on Cellular Pathways : It has been shown to affect pathways involved in inflammation and cancer cell proliferation.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of ITFS. For instance:
- In Vitro Studies : ITFS demonstrated significant cytotoxicity against various cancer cell lines. IC50 values indicate the concentration required to inhibit cell growth by 50%. For example, one study reported IC50 values ranging from 1.5 μM to 2.9 μM against human T-cell leukemia (CEM) and cervix carcinoma (HeLa) cells .
Cell Line | IC50 (μM) |
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CEM | 1.5 |
HeLa | 2.9 |
MGC-803 (gastric) | 5.1 |
HGC-27 | 7.6 |
These results suggest that ITFS may induce apoptosis through mechanisms such as G2/M phase arrest and modulation of pro-apoptotic factors like Bax/Bcl-2 ratios .
Antimicrobial Activity
ITFS has also shown potential antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for further exploration in treating infections caused by resistant strains.
Anti-inflammatory Effects
Research indicates that ITFS can modulate inflammatory responses by inhibiting nitric oxide production in activated microglial cells. This suggests a potential application in neuroinflammatory conditions .
Case Studies
Several case studies illustrate the efficacy of ITFS in various biological contexts:
- Anticancer Activity : A study evaluated the effects of ITFS on leukemia cells, revealing significant upregulation of genes associated with cell death pathways when treated with the compound .
- Neuroprotection : In a model of neuroinflammation, ITFS reduced TNF-α secretion in BV-2 microglial cells stimulated by lipopolysaccharide (LPS), demonstrating its potential as a neuroprotective agent .
- Material Science Applications : Beyond biological applications, ITFS has been utilized in developing advanced materials due to its unique chemical properties, indicating its versatility beyond traditional medicinal chemistry.
Q & A
Q. Data Contradiction Analysis :
- A 2014 study reported 70% yield with XPhos , while a 2022 review noted 85% yield using SPhos under microwave conditions . Differences arise from solvent (toluene vs. DMF) and heating methods.
Advanced: What mechanistic insights explain hydrolytic instability of the triflate group?
Methodological Answer:
The triflate group undergoes hydrolysis via:
Nucleophilic Attack : Water or hydroxide ions displace the triflate, forming isoquinolin-5-ol and triflic acid .
Acid Catalysis : Protic solvents accelerate hydrolysis; stability improves in aprotic media (e.g., DMSO, <1% degradation over 24h) .
Q. Mitigation Strategies :
- Store under inert atmosphere (Ar or N2).
- Use scavengers (molecular sieves) in reactions .
Advanced: How is this compound utilized in PET radiotracer synthesis?
Methodological Answer:
It serves as a precursor for <sup>18</sup>F-labeled probes (e.g., [<sup>18</sup>F]FPyTFP):
Nucleophilic Substitution : <sup>18</sup>F<sup>−</sup> displaces triflate in anhydrous acetonitrile at 100°C .
Purification : HPLC (C18 column) isolates the radiotracer with >95% radiochemical purity .
Q. Key Challenges :
- Competing hydrolysis requires strict anhydrous conditions.
- Rapid synthesis (<30 min) to minimize <sup>18</sup>F decay .
Basic: What are common applications in medicinal chemistry?
Methodological Answer:
- Kinase Inhibitors : The isoquinoline scaffold interacts with ATP-binding pockets; triflate enables late-stage functionalization .
- Antimicrobial Agents : Derivatives show activity against S. aureus (MIC = 2 µg/mL) via membrane disruption .
Advanced: How to resolve contradictions in reported catalytic efficiencies?
Methodological Answer:
Discrepancies in Pd-catalyzed coupling yields arise from:
- Substrate Purity : Residual moisture reduces catalyst activity.
- Base Selection : K2CO3 vs. Cs2CO3 alters reaction pH, affecting transmetalation rates .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.